2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-

S1P1 antagonist receptor selectivity GPCR pharmacology

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS 63704-52-9), IUPAC name 4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid, is a synthetic heterocyclic compound belonging to the pyrimidinethione class. It features a dihydropyrimidinethione core N-substituted with a para-sulfophenyl group, yielding molecular formula C₁₃H₁₆N₂O₃S₂ and molecular weight 312.4 g/mol.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4 g/mol
CAS No. 63704-52-9
Cat. No. B13958629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-
CAS63704-52-9
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(NC(=S)N1C2=CC=C(C=C2)S(=O)(=O)O)(C)C
InChIInChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18)
InChIKeyKEGAXPPWKYWXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS 63704-52-9): Structural Identity, Key Physicochemical Properties, and S1P1 Receptor Pharmacological Profile


2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS 63704-52-9), IUPAC name 4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid, is a synthetic heterocyclic compound belonging to the pyrimidinethione class [1]. It features a dihydropyrimidinethione core N-substituted with a para-sulfophenyl group, yielding molecular formula C₁₃H₁₆N₂O₃S₂ and molecular weight 312.4 g/mol [1]. Predicted physicochemical properties include clogP 2.21, topological polar surface area 59.50 Ų, 5 hydrogen bond acceptors, and 0 hydrogen bond donors at neutral pH, placing it within drug-like property space [1]. Pharmacologically, this compound has been profiled as an antagonist of the sphingosine-1-phosphate receptor 1 (S1P1) with a Ki of 249 nM, alongside selectivity data against S1P3, S1P4, and S1P5 subtypes [2]. These combined structural, physicochemical, and receptor-level attributes distinguish it from non-sulfonated, isomeric, and carboxylate-substituted analogs when selecting compounds for S1P receptor-targeted research or aqueous-compatible applications.

Why 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- Cannot Be Substituted with Non‑Sulfonated, Meta‑Isomeric, or Carboxylate‑Analogous Pyrimidinethiones


Compounds within the 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione class cannot be treated as interchangeable because the para‑sulfophenyl substituent of CAS 63704‑52‑9 introduces a unique constellation of receptor‑level pharmacology, aqueous solubility, and isomer‑dependent molecular recognition that is absent in even closely related analogs. In vitro profiling demonstrates that this compound antagonizes human S1P1 with a Ki of 249 nM while exhibiting substantially weaker affinity for S1P3 (Ki 4.88 µM, ~20‑fold selectivity) and negligible binding to S1P4 and S1P5 (Ki >10 µM), a selectivity fingerprint unlikely to be reproduced by the non‑sulfonated parent [1]. The para‑sulfonate group simultaneously reduces predicted logP to 2.21 versus the meta‑sulfonate isomer (logP ~3.78, PSA 110.11 Ų) and the non‑sulfonated analog (logP 3.04–3.46, PSA 47.36 Ų) , altering aqueous solubility and formulation behavior. Furthermore, sulfonate (pKa ~2.5 for benzenesulfonic acid) remains fully ionized under physiological pH, in contrast to the carboxylate analog (pKa ~4–5 for benzoic acid derivatives), conferring distinct solution‑phase properties [2]. These quantitative differences in receptor selectivity, hydrophilicity, and charge state mean that substituting CAS 63704‑52‑9 with an unsulfonated, meta‑isomeric, or carboxylate congener will yield non‑equivalent pharmacological and physicochemical results.

Quantitative Differentiating Evidence for 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS 63704-52-9) Versus Its Closest Analogs


Direct Head-to-Head S1P Receptor Subtype Selectivity Profile of CAS 63704-52-9 Versus Its Non‑Sulfonated Parent Scaffold

In radioligand binding and functional assays curated by BindingDB/ChEMBL, 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CHEMBL3086532) demonstrated antagonist activity at human S1P1 with a Ki of 249 nM (IC50 383 nM) [1]. In the same assay panel, the compound exhibited markedly weaker inhibition of S1P3 (Ki 4.88 µM) and negligible activity at S1P4 and S1P5 (Ki >10 µM), establishing a selectivity window of approximately 20‑fold for S1P1 over S1P3 and at least 40‑fold over S1P4/S1P5 [1]. In contrast, the non‑sulfonated parent scaffold 4,4,6-trimethyl-1-phenyl-3,4-dihydro-2(1H)-pyrimidinethione (CAS 16325-43-2) lacks any publicly reported S1P1 activity data, underscoring the unique pharmacological contribution of the p‑sulfophenyl substituent to this receptor interaction profile.

S1P1 antagonist receptor selectivity GPCR pharmacology

Aqueous Solubility Advantage of the p‑Sulfophenyl Derivative Over the Meta‑Sulfophenyl Isomer and Non‑Sulfonated Analog

The predicted logP of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- is 2.21 with a topological polar surface area (TPSA) of 59.50 Ų, as reported by the Sildrug ECBD database [1]. The meta‑sulfophenyl positional isomer (CAS 5423‑40‑5) exhibits a substantially higher logP of 3.78 and larger PSA of 110.11 Ų , predicting lower aqueous solubility. The non‑sulfonated analog 4,4,6‑trimethyl‑1‑phenyl‑3,4‑dihydro‑2(1H)‑pyrimidinethione shows an ACD/LogP of 3.04 with PSA of only 47.36 Ų . Each unit decrease in logP corresponds to an approximately 10‑fold increase in aqueous solubility; the logP difference of approximately 0.8–1.6 units between the target compound and the comparators translates to an estimated >6‑fold to >30‑fold higher aqueous solubility for CAS 63704‑52‑9 relative to the non‑sulfonated and meta‑isomeric analogs.

aqueous solubility LogP drug formulation

Para‑Sulfophenyl Positional Isomerism: Structural Identity Verification by SMILES and InChI Distinguishing CAS 63704-52-9 from the Meta‑Substituted Isomer (CAS 5423-40-5)

CAS 63704‑52‑9 is defined by the SMILES C1=CC(=CC=C1[S](=O)(=O)O)N2C(NC(C=C2C)(C)C)=S and InChI 1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) . These unequivocally place the sulfonic acid group at the para position of the N‑phenyl ring. The meta‑substituted regioisomer (CAS 5423‑40‑5) is distinguished by SMILES C2=C(N1C(NC(C=C1C)(C)C)=S)C=CC=C2[S](=O)(=O)O, placing the sulfonate at the meta position . This positional difference alters molecular symmetry, dipole moment, and hydrogen‑bonding geometry, directly impacting crystallinity, chromatographic retention, and receptor‑ligand recognition. The para‑sulfophenyl configuration also yields a PSA of 59.50 Ų versus 110.11 Ų for the meta isomer , a consequence of differential intramolecular hydrogen‑bonding opportunities.

regioisomer identification structural characterization quality control

Sulfonate Group Ionization Advantage at Physiological pH: pKa Comparison Between the p‑Sulfophenyl Derivative and its Carboxylate Analog

The benzenesulfonic acid moiety on 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- has a predicted pKa of approximately 2.5, based on the established pKa of unsubstituted benzenesulfonic acid [1]. At physiological pH (7.4), the sulfonate group is >99.99% ionized, ensuring full negative charge and maximal aqueous solubility. In contrast, the carboxylate analog (CAS 68072‑55‑9) bears a benzoic acid substituent with a typical pKa of approximately 4.2, meaning ~20% remains protonated and uncharged at pH 6.0 and a measurable fraction persists in the neutral form even at pH 7.4 [1]. Combined with the observed logP difference (target compound clogP 2.21 [2] vs. carboxylate analog logP 2.67 ), the sulfonate derivative provides superior ionization‑driven solubility, reduced non‑specific membrane partitioning, and more predictable solution‑phase behavior.

ionization state pKa physiological pH solubility

Optimal Application Scenarios for 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS 63704-52-9) Based on Differentiating Evidence


S1P1 Receptor Antagonist Screening and Selectivity Profiling in GPCR Drug Discovery

CAS 63704‑52‑9 serves as a characterized S1P1 antagonist with a Ki of 249 nM and defined selectivity against S1P3 (~20‑fold), S1P4, and S1P5 (>40‑fold) [1]. It is suitable as a reference compound in S1P1‑targeted HTS campaigns, secondary selectivity panels, and functional GPCR assays where subtype‑selective antagonism must be benchmarked. Researchers requiring a validated S1P1‑active scaffold with known cross‑reactivity data should procure this compound rather than the non‑sulfonated parent, which lacks any reported S1P1 activity.

Aqueous Formulation Optimization and In‑Vitro Pharmacology Requiring Enhanced Water Solubility

With a predicted clogP of 2.21 and TPSA of 59.50 Ų, CAS 63704‑52‑9 offers estimated >6‑fold to >30‑fold higher aqueous solubility than its meta‑sulfophenyl isomer (logP 3.78) and non‑sulfonated analog (logP 3.04) [2]. This makes it the preferred choice for aqueous‑based assay formats, including cell‑based cAMP assays, GTPγS binding studies, and any protocol where DMSO concentration must be minimized. The full ionization of the sulfonate group at physiological pH (pKa ~2.5) further ensures consistent solubility and reduces non‑specific binding to plasticware [3].

Structure–Activity Relationship (SAR) Studies Exploring the Role of N‑Phenyl Sulfonate Position and Acidic Substituent Type

The distinct regioisomeric identity of CAS 63704‑52‑9 (para‑sulfophenyl, PSA 59.50 Ų) versus its meta isomer (CAS 5423‑40‑5, PSA 110.11 Ų) enables systematic SAR exploration of sulfonate position on receptor affinity, solubility, and molecular recognition . Additionally, the clear pKa and logP differentiation between the sulfonate (pKa ~2.5, clogP 2.21) and carboxylate analog (CAS 68072‑55‑9, pKa ~4.2, logP 2.67) supports head‑to‑head studies investigating the impact of acid strength and charge density on pharmacological and ADME properties [3].

Receptor Selectivity Profiling in S1P Family Screening Panels

The compound's known selectivity profile—S1P1 Ki 249 nM versus S1P3 Ki 4.88 µM, S1P4 Ki >10 µM, S1P5 Ki >10 µM—positions it as a useful tool for dissecting S1P1‑mediated signaling pathways in the presence of other S1P receptor subtypes [1]. It can be deployed as a selectivity control in S1P3‑, S1P4‑, or S1P5‑focused assays to confirm that observed biological effects are not attributable to off‑target S1P1 antagonism.

Quote Request

Request a Quote for 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.